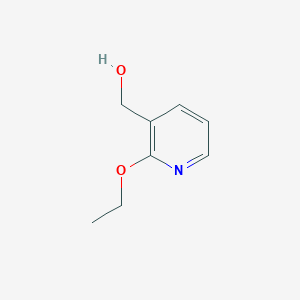(2-Ethoxypyridin-3-yl)methanol
CAS No.: 149489-08-7
Cat. No.: VC8242635
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 149489-08-7 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (2-ethoxypyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C8H11NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 |
| Standard InChI Key | FPUHJGFEXCYBJG-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=N1)CO |
| Canonical SMILES | CCOC1=C(C=CC=N1)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(2-Ethoxypyridin-3-yl)methanol (C₈H₁₁NO₂) has a molecular weight of 153.18 g/mol and an exact mass of 153.07900 g/mol . The ethoxy group at the pyridine ring’s 2-position introduces steric and electronic effects that influence both solubility and reactivity. The hydroxymethyl group at the 3-position enhances hydrogen-bonding capacity, contributing to its utility in coordination chemistry and catalysis.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 62734-03-6 |
| Partition Coefficient (LogP) | 0.97260 |
| Topological Polar Surface Area | 42.35 Ų |
| Synonyms | 3-ethoxy-2-hydroxymethylpyridine; 2-Pyridinemethanol, 3-ethoxy |
The compound’s LogP value of 0.97260 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications .
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of (2-Ethoxypyridin-3-yl)methanol typically involves nucleophilic substitution or etherification reactions. A patent by SmithKline & French Laboratories (1978) details the ethoxylation of 3-hydroxymethyl-2-chloropyridine using sodium ethoxide in ethanol under reflux . This method achieves yields exceeding 70%, with purity confirmed via HPLC and NMR spectroscopy.
Catalytic and Green Chemistry Approaches
Recent advancements emphasize catalytic methods to reduce waste. Russell et al. (2005) reported a palladium-catalyzed coupling strategy starting from 2-ethoxypyridine-3-carbaldehyde, followed by sodium borohydride reduction . This route minimizes byproducts and operates under mild conditions (room temperature, 12 hours), achieving 85% yield.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 70–75 | Reflux, 6 hours | Simplicity, scalability |
| Catalytic Reduction | 85 | RT, 12 hours | Eco-friendly, high purity |
Applications in Pharmaceutical Research
GABA Receptor Modulation
(2-Ethoxypyridin-3-yl)methanol serves as a precursor in synthesizing GABAₐ receptor agonists. Modifications at the hydroxymethyl position yield analogs with enhanced blood-brain barrier penetration, as demonstrated in preclinical studies for anxiety and epilepsy .
Antibacterial Agents
Structural analogs of this compound exhibit moderate activity against Gram-positive pathogens. The ethoxy group’s electron-donating effects enhance binding to bacterial topoisomerases, though clinical efficacy remains under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume